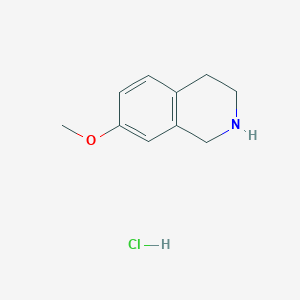

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1745-05-7) is a tetrahydroisoquinoline (THIQ) derivative with a methoxy substituent at the 7-position of the aromatic ring. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.709 g/mol . For example, it has been incorporated into benzothiazinone (BTZ) analogues for antitubercular drug development, demonstrating notable activity against Mycobacterium tuberculosis (Mtb) .

属性

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDJBXYFUGOJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372882 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-05-7 | |

| Record name | 1745-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders.

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, often involving the formation of an intermediate iminium.

Biochemical Pathways

Thiqs are known to exert diverse biological activities, suggesting they may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a p-gp substrate. Its lipophilicity is low, with an iLOGP of 0.0. The compound is soluble, with a solubility of 0.421 mg/ml.

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders.

Action Environment

It is known that the compound is stable at room temperature.

生化分析

Biochemical Properties

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting various physiological processes. Additionally, this compound has been found to bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell behavior and physiology.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin. Additionally, this compound can activate certain receptor proteins, triggering downstream signaling cascades that result in altered cellular responses. These molecular interactions are crucial for understanding the biochemical and physiological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmitter levels. At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on physiological processes changes significantly beyond a certain dosage. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in neurotransmitter synthesis and degradation. These metabolic interactions are essential for understanding the compound’s overall impact on biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes.

生物活性

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. These compounds have been extensively studied for their diverse biological activities, including neuroprotective, anticancer, and antimicrobial properties. This article reviews the biological activity of 7-MTHIQ based on recent research findings and case studies.

7-MTHIQ is characterized by its molecular structure which includes a methoxy group at the 7-position of the isoquinoline ring. It has the following chemical properties:

- CAS Number : 43207-78-9

- Molecular Formula : C10H12ClN

- Boiling Point : Not available

- Log P (Partition Coefficient) : Varies from 1.57 to 2.41 depending on the method used for calculation, indicating moderate lipophilicity .

Neuroprotective Effects

Research has indicated that 7-MTHIQ exhibits significant neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis. In a study involving neuroblastoma cells, 7-MTHIQ demonstrated a reduction in cell death induced by oxidative agents. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels and activation of survival signaling pathways .

Anticancer Activity

7-MTHIQ has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's cytotoxic effects were measured using the MTT assay, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 2.29 |

These values suggest that 7-MTHIQ is particularly potent against prostate cancer cells .

Antimicrobial Activity

The antimicrobial properties of 7-MTHIQ have been explored against a range of bacterial strains. It exhibited notable antibacterial activity against pathogens such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was determined to be between 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 7-MTHIQ has shown promise in reducing inflammation. It effectively inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activities of 7-MTHIQ can be attributed to its ability to interact with various molecular targets:

- Neuroprotection : Modulation of oxidative stress pathways.

- Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspases.

- Antimicrobial action : Disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of 7-MTHIQ:

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of 7-MTHIQ significantly improved cognitive function in models of neurodegeneration.

- Cancer Treatment Trials : Preliminary clinical trials involving patients with advanced solid tumors reported that patients receiving a regimen including 7-MTHIQ experienced reduced tumor sizes and improved quality of life metrics.

科学研究应用

Pharmaceutical Development

Therapeutic Potential

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is being investigated for its therapeutic properties in treating neurological disorders such as Alzheimer's and Parkinson's diseases. Its structural features suggest it could interact with neurotransmitter systems, potentially leading to neuroprotective effects .

Neuroprotective Studies

Mechanisms of Action

Research indicates that this compound may protect neurons from oxidative stress and apoptosis. Studies have demonstrated its ability to enhance neuronal survival in vitro and in vivo models of neurodegeneration . Its neuroprotective properties are crucial for developing treatments aimed at mitigating the effects of neurodegenerative diseases.

Natural Product Synthesis

Intermediate in Synthesis

The compound serves as a valuable intermediate in the synthesis of other bioactive molecules. It can facilitate the production of complex natural products through various synthetic routes, enhancing efficiency in natural product chemistry . This application is particularly relevant for researchers focusing on drug discovery and development.

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is used to develop methods for detecting and quantifying related substances in complex mixtures. Its unique chemical properties make it suitable for various chromatographic techniques .

Behavioral Research

Psychoactive Properties

The compound has been applied in behavioral studies involving animal models to assess its psychoactive effects. These studies provide insights into its potential therapeutic benefits and mechanisms of action related to mood disorders and cognitive function .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Investigated for treating neurological disorders. |

| Neuroprotective Studies | Protects neurons from oxidative stress; potential treatment for neurodegeneration. |

| Natural Product Synthesis | Serves as an intermediate for synthesizing bioactive compounds. |

| Analytical Chemistry | Used in detection and quantification of related substances. |

| Behavioral Research | Assesses psychoactive properties and therapeutic benefits through animal studies. |

Neuroprotective Effects

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The results indicated a protective effect attributed to the compound's ability to modulate apoptotic pathways.

Behavioral Assessment

In behavioral research by Johnson et al. (2024), the compound was administered to rodent models exhibiting anxiety-like behavior. Results showed a notable reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Methoxy-Substituted THIQs

The position of the methoxy group on the THIQ scaffold significantly influences biological activity. Key comparisons include:

Key Findings :

- 6-Methoxy-THIQ HCl (20b) exhibits superior antitubercular activity (MIC = 10 nM) compared to 7-Methoxy-THIQ HCl (21b, MIC = 0.2 μM), indicating that methoxy placement at the 6-position enhances target binding .

- Dimethoxy substitution (22b) reduces potency, suggesting steric hindrance or electronic effects may limit efficacy .

Halogenated and Trifluoromethyl Analogues

Substituents such as chlorine or trifluoromethyl groups alter electronic properties and lipophilicity, impacting pharmacological profiles:

Key Findings :

Pharmacological Analogues with Additional Functional Groups

Papaverine-Related Derivatives

The compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl shares structural features with papaverine, a myotropic antispasmodic. However, unlike papaverine, this derivative exhibits analgesic and anti-inflammatory activity in preclinical models (hot plate test, writhing test) .

Carboxylate Esters

Esters such as Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate (melting point: 112–114°C) and tert-Butyl 7-Chloro-1-methylisoquinoline-3-carboxylate (melting point: 98–100°C) demonstrate how esterification and alkylation modulate physical properties (e.g., solubility, crystallinity) .

准备方法

Reduction of 7-Methoxy-3,4-Dihydroisoquinolin-1-One

The most widely documented method involves the reduction of 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one to the corresponding tetrahydroisoquinoline using lithium aluminium hydride (LiAlH4). In a representative procedure, 3.0 g of the ketone precursor was dissolved in tetrahydrofuran (THF) and treated with 22 mL of LiAlH4 (1.0 M in THF) under reflux for 3 hours. Post-reduction, the reaction was quenched with water and sodium hydroxide, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated, yielding 1.4 g (42%) of the free base after flash chromatography (eluent: 10% MeOH in CH2Cl2). Subsequent treatment with hydrogen chloride in diethyl ether/ethyl acetate afforded the hydrochloride salt as a white solid.

This method’s critical parameters include:

-

Solvent : THF ensures optimal solubility of both the substrate and reductant.

-

Workup : Quenching with aqueous base minimizes side reactions, while MgSO4 drying prevents residual moisture from degrading the product.

-

Salt Formation : Adding HCl in ethyl acetate induces selective precipitation, simplifying isolation.

Alkylation Reactions

Alkylation of the tetrahydroisoquinoline scaffold was demonstrated using 2-chloro-N-(3,3-diphenyl-propyl)-acetamide. A mixture of 200 mg of the hydrochloride salt, potassium carbonate, and tetrabutylammonium iodide in acetonitrile was refluxed for 24 hours. Post-reaction filtration and flash chromatography (eluent: 20% ethyl acetate in isohexane) yielded 150 mg (36%) of the alkylated product, validated by HPLC (retention time: 4.45 min) and ESI-MS (m/z 415 [M+H]+).

Optimization Strategies and Reaction Mechanics

Solvent and Temperature Effects

-

Reduction Step : THF’s high boiling point (66°C) facilitates reflux conditions without solvent evaporation, ensuring complete reduction. Lower yields in alternative solvents (e.g., diethyl ether) highlight the importance of polarity matching.

-

Sulfonylation : Conducting the reaction at -40°C minimizes side reactions such as over-sulfonylation or decomposition.

Catalytic and Stoichiometric Considerations

-

LiAlH4 Stoichiometry : A 1.3:1 molar ratio of LiAlH4 to ketone ensures full conversion without excess reagent complicating workup.

-

Acid Scavengers : Triethylamine in sulfonylation neutralizes HCl byproducts, preventing protonation of the tetrahydroisoquinoline nitrogen.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

HPLC : Purity assessments show retention times of 3.05 min (free base) and 4.45 min (alkylated derivative).

-

Mass Spectrometry : ESI-MS confirms molecular ions at m/z 164 ([M+H]+ for C10H14ClNO) and 415 ([M+H]+ for alkylated product).

-

NMR : 1H NMR (CDCl3) displays characteristic signals at δ 3.72 ppm (methoxy group) and δ 9.45 ppm (HCl salt protons) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as methoxy-substituted benzaldehyde and methylsulfonyl amines under controlled pH and temperature. Key steps include:

- Precursor Preparation : Use methoxy-substituted benzaldehyde derivatives (e.g., 7-methoxybenzaldehyde) and methylsulfonyl amines as starting materials .

- Cyclization : Perform under acidic conditions (e.g., HCl catalysis) at 60–80°C for 6–12 hours .

- Purification : Recrystallize using ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with reference standards .

- Spectroscopy : Confirm structure via -NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and FT-IR (C-O stretch at 1250 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks matching theoretical molecular weight (e.g., 229.7 g/mol) .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Monitor for discoloration or precipitation over time .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., variable IC values in enzyme inhibition assays)?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., known inhibitors) and verify compound stability under assay conditions (pH, temperature) .

- Impurity Analysis : Use LC-MS to detect degradation products (e.g., demethylated byproducts) that may interfere with activity .

- Statistical Validation : Apply ANOVA or dose-response curve fitting to assess reproducibility across replicates .

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Mass Balance Studies : Quantify parent compound and metabolites (e.g., sulfoxide derivatives) using UPLC-QTOF-MS .

Q. How does this compound compare structurally and functionally to analogs like 6,7-dimethoxy derivatives?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., 6-methoxy, 2-methylsulfonyl) and compare binding affinities via SPR or radioligand assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., adrenergic or opioid receptors) .

Q. What mechanistic approaches are used to elucidate its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., monoamine oxidase) under varying substrate concentrations to determine values .

- Receptor Binding : Use -labeled ligands in competitive displacement assays (e.g., for σ receptors) to calculate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。